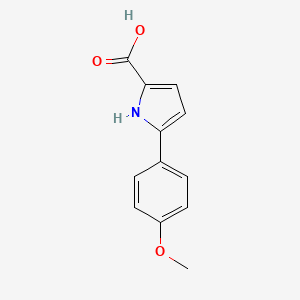

5-(4-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid

Description

Chemical Structure and Properties 5-(4-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid (CAS: 2109802-90-4) is a pyrrole derivative featuring a carboxylic acid group at position 2 and a 4-methoxyphenyl substituent at position 5 of the pyrrole ring. Its molecular formula is C₁₄H₁₅NO₃, with a molecular weight of 245.27 g/mol. The compound is typically stored at 2–8°C to ensure stability .

Properties

IUPAC Name |

5-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-16-9-4-2-8(3-5-9)10-6-7-11(13-10)12(14)15/h2-7,13H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFDQHBTVFUZOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Parameters:

-

Starting Material : Azide carboxylic acid 1h (99.7 mg, 0.4 mmol).

-

Conditions : Reaction conducted under inert atmosphere (N₂/Ar) with optimized solvent polarity.

-

Yield : 55.6 mg (56% yield).

-

Product Characterization :

This method highlights the challenges of retaining carboxylic acid functionality during cyclization. Modifications, such as protecting the carboxylic acid group prior to cyclization, could mitigate decarboxylation.

Alternative Synthetic Routes

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of a boronic acid (e.g., 4-methoxyphenylboronic acid) with a halogenated pyrrole-2-carboxylic acid could introduce the methoxyphenyl group. This method offers regioselectivity and scalability but demands precise control over catalytic conditions.

Challenges and Optimization Strategies

Decarboxylation Mitigation

-

Protection Strategies : Use tert-butyl or benzyl esters to shield the carboxylic acid during cyclization, followed by deprotection.

-

Low-Temperature Cyclization : Reduce thermal degradation by conducting reactions at 0–5°C.

Yield Improvement

-

Catalyst Screening : Test palladium(II) acetate or copper(I) iodide for cross-coupling efficiency.

-

Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side reactions.

Analytical Validation

Structural Confirmation

-

High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula ([M+H]⁺ expected for C₁₂H₁₁NO₃: 218.0817).

-

¹³C NMR : Peaks corresponding to the carboxylic acid carbonyl (~170 ppm) and aromatic carbons.

Purity Assessment

-

HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to ensure >95% purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.

Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents like halogens or amines, forming substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in acetic acid for halogenation.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Antitumor Activity

The compound has been explored for its antitumor properties, particularly as a microtubule depolymerizer. Research indicates that derivatives of pyrrole compounds, including 5-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid, exhibit potent cytotoxic activities against cancer cell lines. For instance, a study highlighted that certain pyrrole derivatives demonstrated low nanomolar antiproliferative effects, making them promising candidates for cancer therapy .

Table 1: Cytotoxic Activities of Pyrrole Derivatives

| Compound | Cell Line Tested | IC50 (nM) |

|---|---|---|

| This compound | A-431 | <10 |

| Other Pyrrole Derivative | MDA-MB-468 | <20 |

Hepatitis B Virus Inhibition

Recent studies have investigated the use of pyrrole scaffolds in the development of hepatitis B virus (HBV) capsid assembly modulators (CAMs). These compounds showed promising binding characteristics to HBV capsid proteins, indicating potential for therapeutic applications against HBV . Molecular dynamics simulations revealed that the binding affinity of pyrrole-based inhibitors was significantly enhanced compared to traditional compounds used in HBV treatment .

Suzuki-Miyaura Cross-Coupling Reactions

The compound serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions, which are vital for synthesizing complex organic molecules. The ortho activation strategy employed in these reactions allows for the introduction of diverse functional groups at various positions on the pyrrole scaffold, enhancing the versatility of synthetic pathways .

Table 2: Reaction Conditions for Suzuki Coupling

| Reaction Condition | Value |

|---|---|

| Temperature | 80°C |

| Catalyst | Pd(PPh₃)₂Cl₂ |

| Solvent | DMF |

Organic Electronics

This compound and its derivatives have been studied for their potential applications in organic electronics, particularly as semiconductors in organic light-emitting diodes (OLEDs). The incorporation of methoxy groups enhances the electronic properties, making these compounds suitable for use in electronic devices .

Case Study 1: Antitumor Efficacy

A study conducted on a series of pyrrole derivatives, including this compound, demonstrated significant antitumor efficacy against various carcinoma cell lines. The results indicated that modifications at specific positions on the pyrrole ring could enhance cytotoxicity while reducing off-target effects .

Case Study 2: Hepatitis B Virus Modulation

In another research effort, pyrrole-based compounds were evaluated for their ability to modulate HBV capsid assembly. The findings suggested that these compounds could serve as effective CAMs with potential for curative therapies against chronic HBV infections .

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s methoxyphenyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues, stabilizing the enzyme-inhibitor complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

The biological and chemical behavior of pyrrole derivatives is highly dependent on substituent identity and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Comparison

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The methoxy group (electron-donating) in the target compound contrasts with fluorine or trifluoromethyl groups (electron-withdrawing) in analogs, altering electronic density and reactivity. For example, trifluoromethyl groups increase acidity and metabolic stability .

- Position of Substituents : Carboxylic acid at position 2 (target compound) vs. position 3 () affects molecular geometry and interaction with biological targets .

Antioxidant Activity

- 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives () exhibit potent antioxidant activity, with some analogs showing 1.5× higher activity than ascorbic acid in DPPH assays. The hydroxyl and chloro substituents enhance radical scavenging .

Antimicrobial and Quorum Sensing Inhibition

- The 4-methoxyphenyl variant may enhance target binding due to increased hydrophobicity .

Biological Activity

5-(4-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C12H11NO3

- Molecular Weight : 219.22 g/mol

- IUPAC Name : this compound

This pyrrole derivative features a methoxy group on the phenyl ring, which is believed to enhance its biological properties.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 15.2 | Apoptosis induction |

| HT-29 (Colon) | 12.5 | Cell cycle arrest |

| A549 (Lung) | 18.7 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that it possesses a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Table 2: Antimicrobial Activity Data

| Microorganism | MIC (µg/mL) | Comparison with Control (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | Ciprofloxacin: 16 |

| Escherichia coli | 64 | Amoxicillin: 32 |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been investigated for its anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Mechanistic Insights

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

- Histone Deacetylase Inhibition : The compound has been identified as a potential histone deacetylase (HDAC) inhibitor, which plays a crucial role in cancer progression by regulating gene expression.

- Reactive Oxygen Species Modulation : It may also modulate oxidative stress pathways, contributing to its anticancer effects.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in preclinical models:

- Study on Breast Cancer : A study published in Cancer Letters demonstrated that treatment with this compound significantly reduced tumor growth in xenograft models of breast cancer.

- Antimicrobial Efficacy : Research published in Journal of Antimicrobial Chemotherapy reported that this compound effectively inhibited the growth of multidrug-resistant bacterial strains.

- Inflammation Model : In an animal model of arthritis, administration of the compound resulted in decreased joint swelling and reduced levels of inflammatory markers.

Q & A

Basic: What synthetic routes are recommended for preparing 5-(4-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid?

A common method involves cyclocondensation of substituted acetoacetate derivatives with arylhydrazines, followed by basic hydrolysis to yield the carboxylic acid. For example, ethyl acetoacetate can react with 4-methoxyphenylhydrazine in the presence of DMF-DMA (N,N-dimethylformamide dimethyl acetal) to form a pyrrole ester intermediate. Subsequent hydrolysis with NaOH or KOH under reflux conditions converts the ester to the carboxylic acid . This two-step approach balances yield and purity, though reaction conditions (e.g., solvent, temperature) must be optimized for reproducibility.

Advanced: How can statistical experimental design optimize synthesis conditions?

Design of Experiments (DoE) methodologies, such as factorial designs or response surface models, systematically evaluate variables (e.g., catalyst loading, temperature, solvent polarity) to maximize yield and minimize side reactions. For instance, a central composite design could identify optimal ratios of reactants and solvents, reducing trial-and-error experimentation. Computational tools like ICReDD’s reaction path search methods integrate quantum chemical calculations to predict favorable conditions, narrowing experimental parameters .

Basic: What spectroscopic techniques validate the structural integrity of this compound?

- X-ray diffraction (XRD) : Resolves crystal packing and bond angles (e.g., C-C bond lengths in the pyrrole ring reported as ~1.39–1.42 Å in related structures) .

- NMR spectroscopy : H NMR typically shows characteristic peaks for the methoxyphenyl group (δ 3.8–3.9 ppm for OCH) and pyrrole protons (δ 6.5–7.2 ppm). C NMR confirms the carboxylic acid carbonyl at δ ~170 ppm .

- FT-IR : Strong absorption bands at ~1680 cm (C=O stretch) and ~3200 cm (O-H stretch) .

Advanced: How do computational methods like DFT predict electronic properties?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and charge distribution. For example, DFT studies on analogous pyrrole-carboxylic acids reveal electron-withdrawing effects from the carboxylic group, influencing reactivity in electrophilic substitutions. Solvent interactions (e.g., polarizable continuum models) can predict solubility trends .

Basic: What are the solubility and stability profiles under varying conditions?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Conversion to a hydrochloride salt enhances aqueous solubility, as seen with related pyrrole derivatives . Stability studies suggest degradation under prolonged UV exposure or acidic conditions, necessitating storage in inert atmospheres at low temperatures.

Advanced: What pharmacological mechanisms are explored for this compound?

As a heterocyclic scaffold, it is investigated for enzyme inhibition (e.g., cyclooxygenase-2) and receptor binding (e.g., G-protein-coupled receptors). In vitro assays, such as fluorescence polarization or surface plasmon resonance, quantify binding affinities. Molecular docking simulations guide structural modifications to enhance selectivity .

Basic: What safety protocols are critical during handling?

Follow Chemical Hygiene Plan guidelines:

- Use fume hoods for reactions involving volatile solvents.

- Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Store in sealed containers away from oxidizers.

- Conduct a 100% safety exam before lab work, as mandated for advanced courses .

Advanced: How to resolve contradictions in reported synthesis yields?

Discrepancies often arise from catalyst choice (e.g., Cu vs. Pd catalysts altering reaction kinetics) or solvent polarity affecting intermediate stability. Cross-referencing multiple studies (e.g., comparing DMF vs. toluene solvent systems) and replicating conditions with controlled variables (e.g., humidity, oxygen levels) can isolate critical factors .

Basic: What crystallization techniques improve purity?

Slow evaporation in ethanol/water mixtures (7:3 v/v) produces high-purity crystals. Adding seed crystals or using anti-solvents (e.g., hexane) enhances crystal growth. XRD-confirmed monoclinic systems (space group P2/c) are typical for similar carboxylic acids .

Advanced: How is this compound utilized in multi-step organic synthesis?

It serves as a building block for:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.